molecular formula C19H14N6O4S3 B2532895 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide CAS No. 391868-66-9

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B2532895
CAS No.: 391868-66-9
M. Wt: 486.54
InChI Key: LPKZCLLXWXVOEN-UHFFFAOYSA-N
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Description

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H14N6O4S3 and its molecular weight is 486.54. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Application

One prominent application of derivatives of 1,3,4-thiadiazole, which includes compounds similar to N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide, is in anticonvulsant research. Scientists from NUPh developed a substance with high anticonvulsive activity on a pentylentetrazole model of seizure, compared to the classic drug Depakin. This research underlines the potential of such compounds in the treatment of seizures and their development into medicinal products (Sych et al., 2018).

Antibacterial and Antiviral Activities

Another significant application is the exploration of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety for antibacterial and antiviral activities. A study demonstrated that these compounds showed good antiviral activities against tobacco mosaic virus and antibacterial activities against various pathogens, suggesting their use as templates for developing antiviral and antibacterial agents (Tang et al., 2019).

Anti-Leishmanial Activity

Compounds with a structure incorporating 1,3,4-thiadiazol showed promising results against the promastigote form of Leishmania major, a parasite responsible for the disease leishmaniasis. The research here highlights the potential of such compounds in developing treatments for parasitic infections (Tahghighi et al., 2012).

Properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4S3/c1-10-6-7-11(8-13(10)25(28)29)16(27)22-18-23-24-19(32-18)30-9-15(26)21-17-20-12-4-2-3-5-14(12)31-17/h2-8H,9H2,1H3,(H,20,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKZCLLXWXVOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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